2-Methyl-N-(4-(4-propylphenyl)thiazol-2-yl)furan-3-carboxamide
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Overview
Description
WAY-325811 is an active pharmaceutical compound used primarily in biochemical research.
Preparation Methods
The synthesis of WAY-325811 involves a series of chemical reactions. The compound is typically synthesized through a customized synthesis process, which includes the following steps:
Formation of the core structure: The core structure of WAY-325811 is synthesized by reacting specific starting materials under controlled conditions.
Functional group modifications: Various functional groups are introduced to the core structure through a series of chemical reactions, including substitution and addition reactions.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and quality
Chemical Reactions Analysis
WAY-325811 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common reagents and conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
WAY-325811 has a wide range of applications in scientific research, including:
Chemistry: It is used to study various chemical reactions and mechanisms.
Biology: It is used to investigate biological processes and pathways.
Medicine: It is used in the development of new drugs and therapies.
Industry: It is used in the production of various chemical products and materials .
Mechanism of Action
The mechanism of action of WAY-325811 involves its interaction with specific molecular targets. The compound exerts its effects by binding to these targets and modulating their activity. This interaction can lead to changes in various biochemical pathways and processes, ultimately resulting in the desired therapeutic or research outcomes .
Properties
Molecular Formula |
C18H18N2O2S |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
2-methyl-N-[4-(4-propylphenyl)-1,3-thiazol-2-yl]furan-3-carboxamide |
InChI |
InChI=1S/C18H18N2O2S/c1-3-4-13-5-7-14(8-6-13)16-11-23-18(19-16)20-17(21)15-9-10-22-12(15)2/h5-11H,3-4H2,1-2H3,(H,19,20,21) |
InChI Key |
QSRFCWXQEBKLJV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(OC=C3)C |
Origin of Product |
United States |
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